molecular formula C15H23NO4S B486493 4-(2-Ethoxy-5-propan-2-ylphenyl)sulfonylmorpholine CAS No. 723744-45-4

4-(2-Ethoxy-5-propan-2-ylphenyl)sulfonylmorpholine

Cat. No.: B486493
CAS No.: 723744-45-4
M. Wt: 313.4g/mol
InChI Key: UTKLFCYTBLMXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Ethoxy-5-propan-2-ylphenyl)sulfonylmorpholine is an organic compound with the molecular formula C15H23NO4S. This compound features a morpholine ring substituted with a sulfonyl group and an ethoxy-propan-2-ylphenyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxy-5-propan-2-ylphenyl)sulfonylmorpholine typically involves the reaction of 2-ethoxy-5-propan-2-ylphenylsulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxy-5-propan-2-ylphenyl)sulfonylmorpholine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Ethoxy-5-propan-2-ylphenyl)sulfonylmorpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxy-5-propan-2-ylphenyl)sulfonylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The ethoxy-propan-2-ylphenyl moiety can enhance binding affinity and specificity towards certain receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxy-5-propan-2-ylphenyl)sulfonylmorpholine
  • 4-(2-Ethoxy-5-methylphenyl)sulfonylmorpholine
  • 4-(2-Ethoxy-5-propan-2-ylphenyl)sulfonylpiperidine

Uniqueness

4-(2-Ethoxy-5-propan-2-ylphenyl)sulfonylmorpholine is unique due to the presence of the ethoxy-propan-2-ylphenyl moiety, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

4-(2-ethoxy-5-propan-2-ylphenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S/c1-4-20-14-6-5-13(12(2)3)11-15(14)21(17,18)16-7-9-19-10-8-16/h5-6,11-12H,4,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKLFCYTBLMXAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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